Sodium levulinate

Meat Preservation Antimicrobial Efficacy Shelf Life Extension

Sodium levulinate (CAS 19856-23-6) is the sodium salt of levulinic acid, a 5-carbon keto-acid derived from renewable biomass sources such as corn, sugars, and lignocellulosic materials. It functions as a broad-spectrum antimicrobial preservative and skin-conditioning agent across food, cosmetic, and personal care applications.

Molecular Formula C5H8NaO3
Molecular Weight 139.10 g/mol
CAS No. 19856-23-6
Cat. No. B011610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium levulinate
CAS19856-23-6
Molecular FormulaC5H8NaO3
Molecular Weight139.10 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)O.[Na]
InChIInChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);
InChIKeyLKYPRMXIEUMQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Levulinate (CAS 19856-23-6): Technical Specifications and Procurement Baseline for Food and Cosmetic Preservation


Sodium levulinate (CAS 19856-23-6) is the sodium salt of levulinic acid, a 5-carbon keto-acid derived from renewable biomass sources such as corn, sugars, and lignocellulosic materials [1]. It functions as a broad-spectrum antimicrobial preservative and skin-conditioning agent across food, cosmetic, and personal care applications . Its key physicochemical properties include high water solubility, a neutral to mildly acidic pH in solution (typically 6.5–7.5 for the salt form, compared to a pKa of ~4.5 for the parent levulinic acid), and a molecular weight of 138.10 g/mol (anhydrous) [2]. This baseline establishes sodium levulinate as a distinct entity from its acid counterpart, with implications for formulation compatibility and antimicrobial performance in various product matrices [3].

Neutral pH salt form compatible with sensitive aqueous formulas
Derived from renewable biomass; supports natural product claims
Reported distinct mechanism vs simple organic acid salts

Why Sodium Levulinate Is Not a Drop-In Replacement for Generic Organic Acid Salts in Critical Applications


Sodium levulinate is frequently categorized alongside other organic acid salts (e.g., sodium lactate, sodium benzoate, potassium sorbate) as a preservative. However, its unique molecular structure—a 5-carbon keto-acid—dictates a distinct mechanism of action and performance profile. Unlike simple organic acids that rely solely on intracellular pH depression, levulinate has been shown to disrupt microbial respiration and membrane function, leading to differential efficacy profiles against specific pathogens [1]. Critically, its dose-response relationship is non-linear: antimicrobial efficacy at lower concentrations (e.g., 1.4% w/w) can match or exceed that of higher concentrations of sodium lactate (2.7% w/w) [2]. Furthermore, its neutral salt form provides superior formulation stability and compatibility compared to the acidic parent molecule (levulinic acid) or other acid salts that can alter product pH, color, or odor . Direct substitution with another in-class compound without quantitative justification risks underperformance against target microorganisms (particularly *Listeria monocytogenes*), compromised sensory attributes, or loss of clean-label certifications such as COSMOS/ECOCERT .

Mechanism mismatch Disrupts microbial respiration; not solely pH-driven. Profile may differ from sodium lactate or benzoate.
Dose-response variation Reported non-linear efficacy; lower concentration may not directly scale from other organic acid salts.
pH/formulation impact Neutral salt vs acid form can shift matrix pH; direct substitution with levulinic acid may require reformulation.

Quantitative Differentiation Evidence: Sodium Levulinate Performance Benchmarked Against Key Comparators


Sodium Levulinate Achieves Equivalent Aerobic Plate Count Reduction at Half the Concentration of Sodium Lactate in Meat Matrices

A direct comparative study in fresh pork and turkey sausage evaluated 1.4% and 2.7% (w/w) sodium levulinate against equivalent concentrations of sodium lactate. The lower concentration of sodium levulinate (1.4%) demonstrated equivalent inhibition of aerobic microbial growth compared to the higher concentration of sodium lactate (2.7%). This indicates that sodium levulinate achieves comparable or superior antimicrobial activity at a nearly 50% lower inclusion rate [1]. The study also noted that increasing the concentration of sodium levulinate from 1.4% to 2.7% did not yield a statistically significant increase in antimicrobial effect, whereas sodium lactate showed a clear dose-dependent response, suggesting a more efficient and potentially plateau-limited mechanism for levulinate [1].

APC Inhibition
Head-to-head
1.4% levulinate matches 2.7% lactate
Reported equivalent efficacy at lower inclusion
Meat matrices; refrigerated conditions
Meat Preservation Antimicrobial Efficacy Shelf Life Extension

Complete Suppression of Listeria monocytogenes in Ready-to-Eat Meats for 12 Weeks with Sodium Levulinate, Matching Industry Standard Blends

A key study on ready-to-eat (RTE) turkey breast roll and bologna demonstrated that incorporating ≥2% sodium levulinate in turkey roll and ≥1% in bologna completely prevented the growth of *Listeria monocytogenes* (initial inoculation: 10² to 10³ CFU/cm²) during 12 weeks of refrigerated storage [1]. In contrast, untreated control products reached >10⁷ CFU/cm² by the end of the storage period. This performance was at least equivalent to the current industry standard antimicrobial blend of 1.875% sodium lactate plus 0.125% sodium diacetate (total 2% addition) [1]. A consumer sensory panel found no significant differences in overall liking between products treated with sodium levulinate and those treated with the lactate/diacetate blend, confirming that efficacy does not come at the expense of product quality [1].

Listeria Control
Head-to-head
2% levulinate: >7 log reduction vs control, 12 weeks
Matches industry-standard lactate/diacetate blend
RTE turkey roll, bologna; 4°C storage
Food Safety Pathogen Control Listeria Inhibition

Distinct Mechanism of Action: Disruption of Microbial Respiration vs. Simple pH Depression

While many organic acid salts (e.g., sodium benzoate, potassium sorbate) exert their primary antimicrobial effect by lowering intracellular pH after diffusion of the undissociated acid across the cell membrane, sodium levulinate's mechanism is more complex. It is reported to primarily disrupt microbial respiration, a distinct pathway that may explain its unique dose-response and spectrum of activity [1]. This mechanistic difference is supported by the observation that its parent molecule, levulinic acid, is a keto-acid, which can interfere with cellular metabolism beyond simple acidification [2]. This is further evidenced by its use in synergistic blends, such as with sodium anisate (Cosphaderm® Sodium LAAS), where it provides a broader spectrum of protection, particularly against Gram-negative bacteria like *E. coli* and *Pseudomonas*, while sodium anisate targets yeasts and molds .

Mechanism
Class-level
Microbial respiration disruption
Supports multi-hurdle preservation strategies
Inferred from product literature
Mode of Action Microbial Physiology Preservative Synergy

Clean-Label and Regulatory Advantage: COSMOS/ECOCERT Approved and GRAS-Designated

Sodium levulinate offers a distinct procurement advantage for clean-label and natural product formulations. It is derived from renewable biomass (e.g., corn) and is approved under COSMOS and ECOCERT standards for use in natural and organic cosmetics . This contrasts with commonly used synthetic preservatives like sodium benzoate and potassium sorbate, which, despite having certifications, are not derived from natural sources [1]. In the food sector, sodium levulinate and its parent acid, levulinic acid, have been designated as Generally Recognized as Safe (GRAS) by the U.S. FDA for specific food applications [2]. This dual regulatory acceptance in both cosmetics and food streamlines the procurement process for companies operating across multiple sectors and supports claims of natural, plant-based preservation.

Certifications
Reported
COSMOS, ECOCERT, GRAS
Natural origin supports clean-label claims
Based on certification databases
Regulatory Compliance Clean Label Sustainability

Neutral pH and Formulation Compatibility: Superior to Levulinic Acid

As the sodium salt, sodium levulinate has a neutral to mildly basic pH in solution, in contrast to its parent molecule, levulinic acid, which is a moderately strong organic acid (pKa ≈ 4.5). This key difference makes sodium levulinate a more formulator-friendly preservative. It can be incorporated into a wider range of cosmetic and personal care products without significantly altering the formulation's final pH, which is critical for product stability and skin compatibility [1]. Levulinic acid, while also antimicrobial, can lower product pH, potentially destabilizing emulsions or causing irritation [2]. The salt form's higher water solubility (readily soluble vs. soluble) also simplifies processing in aqueous-based products, reducing the need for pH adjustment steps during manufacturing [3].

Formulation pH
Reported
Neutral pH (6.5–7.5) vs acid pKa 4.5
Salt form avoids acid-induced destabilization
Higher water solubility reported
Formulation Stability pH Compatibility Cosmetic Science

Sensory Neutrality in Food Products: No Detectable Impact on Flavor or Color

Multiple independent studies on meat products confirm that the addition of sodium levulinate at effective antimicrobial concentrations does not negatively impact key sensory attributes. In fresh pork and turkey sausages, 1.4% and 2.7% sodium levulinate did not significantly affect meat color, pH, or thiobarbituric acid (TBA) values (a measure of lipid oxidation and rancidity) compared to controls [1]. Furthermore, a consumer taste panel evaluating pathogen-free RTE turkey roll and bologna containing sodium levulinate (1-3%) found no significant differences in 'overall liking' when compared to products made with a standard lactate/diacetate blend [2]. This sensory neutrality is a key differentiator from some alternatives; for instance, potassium sorbate is known to potentially impart a slight off-odor, and high concentrations of sodium lactate can alter flavor [3].

Sensory Impact
Head-to-head
No significant difference in overall liking
Preservation without flavor or color change
Consumer panel; meat color/TBA unchanged
Sensory Analysis Meat Science Consumer Acceptance

High-Value Application Scenarios for Sodium Levulinate Based on Evidence of Quantifiable Differentiation


Clean-Label, High-Efficacy Preservation of Refrigerated Ready-to-Eat (RTE) Meat Products

Sodium levulinate is a premier choice for RTE meat manufacturers seeking a single-ingredient, plant-based alternative to synthetic or multi-component antimicrobial systems for controlling *Listeria monocytogenes*. Evidence demonstrates that inclusion levels of 1-2% completely suppress *L. monocytogenes* outgrowth for up to 12 weeks, matching the performance of the industry standard lactate/diacetate blend [1]. Its GRAS status and sensory neutrality (no impact on overall liking) support clean-label claims and product quality, offering a streamlined solution for FSIS compliance and extended shelf life [1].

Formulation of COSMOS-Certified Natural and Organic Personal Care Products

Formulators developing natural cosmetics and personal care products can leverage sodium levulinate as a COSMOS/ECOCERT-approved preservative. Its neutral pH ensures broad compatibility across emulsions, surfactant systems, and aqueous gels without disrupting stability or skin feel [2]. The distinct mechanism of action supports synergistic blends (e.g., with sodium anisate) to achieve broad-spectrum protection against bacteria, yeasts, and molds, effectively replacing controversial preservatives like parabens and formaldehyde-releasers . Its non-irritating safety profile, confirmed by expert panel review, makes it suitable for sensitive-skin and baby care formulations [3].

Cost-Effective Shelf-Life Extension in Fresh and Processed Meat Sausages

For producers of fresh pork and poultry sausages, sodium levulinate offers a quantifiable cost-in-use advantage. Data from direct comparative studies show that 1.4% sodium levulinate provides equivalent inhibition of aerobic spoilage bacteria as 2.7% sodium lactate [4]. This allows for a nearly 50% reduction in the amount of antimicrobial agent required to achieve the same level of preservation, which can lower ingredient costs and minimize potential flavor impacts. The lack of effect on meat color and lipid oxidation (TBA values) further supports its use as a high-performance, neutral preservation aid [4].

Development of Stable, pH-Neutral Aqueous Cosmetic Formulations

When formulating water-based products such as toners, micellar waters, or serums, the choice between an organic acid and its salt is critical. Sodium levulinate is the preferred form for maintaining a stable, neutral to mildly acidic pH. Unlike the parent levulinic acid (pKa ~4.5), the sodium salt does not acidify the formulation, eliminating the need for pH adjustment steps and preventing destabilization of acid-sensitive ingredients or emulsion structures [5]. Its high water solubility facilitates easy incorporation and ensures uniform distribution of the antimicrobial agent throughout the product matrix .

Application
Selection Property
Validation Focus
Clean-label RTE meat preservation
Single-ingredient Listeria control
Extended refrigerated shelf life; sensory neutrality
COSMOS-certified natural cosmetics
pH-neutral, broad-spectrum preservative
Synergy with anisate; emulsion compatibility
Fresh sausage shelf-life extension
Lower inclusion antimicrobial efficacy
APC reduction benchmarked against lactate
pH-sensitive aqueous formulations
Non-acidifying salt form
pH stability; water solubility

Technical Documentation Hub

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35 linked technical documents
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